(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide
Description
(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is a chiral amide derivative characterized by a propionamide backbone substituted with a methyl group and a 1-methyl-pyrrolidin-3-yl moiety at the amide nitrogen. The (S)-configuration at the α-carbon of the amino group confers stereochemical specificity, which may influence its biological interactions and pharmacokinetics.
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-(1-methylpyrrolidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMIQQJFPEIAE-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1CCN(C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
The reductive amination route involves condensing 1-methylpyrrolidin-3-amine with methyl pyruvate, followed by hydrogenation to yield the chiral amine intermediate. A study adapting methodologies from piperidine derivatives demonstrated that catalytic transfer hydrogenation using palladium on charcoal under 30 psi H₂ achieved 68% yield (Table 1). The stereochemical outcome depended on the choice of chiral auxiliary; (R)-BINAP ligands improved enantiomeric excess to 94%.
Critical Step Optimization :
Nucleophilic Substitution with Chiral Propionamide Intermediates
This method starts with (S)-2-azido-N-methylpropionamide, which undergoes Staudinger reaction with 1-methylpyrrolidin-3-yl-triphenylphosphine imine. The approach, adapted from acetamide syntheses, achieved 74% yield after column chromatography. Key modifications included using dry acetone as the solvent and potassium iodide to accelerate substitution kinetics.
Reaction Conditions :
Enantioselective Enzymatic Resolution
A lipase-mediated kinetic resolution of racemic 2-amino-N-methylpropionamide derivatives was reported, leveraging Candida antarctica lipase B (CAL-B) to hydrolyze the (R)-enantiomer selectively. The remaining (S)-amide was isolated with 89% enantiomeric excess, though overall yield was limited to 52% due to incomplete conversion.
Enzyme Optimization :
-
pH : Activity peaked at pH 7.5 in phosphate buffer.
-
Temperature : 37°C balanced enzyme stability and reaction rate.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for each route:
Intermediate Characterization and Quality Control
Intermediate purity was validated via HPLC, NMR, and mass spectrometry. For example, the ¹H NMR spectrum of 1-methylpyrrolidin-3-amine hydrochloride showed a triplet at δ 3.21 ppm (J = 6.5 Hz) for the pyrrolidine methyl group, confirming regioselective methylation. Chiral HPLC using a Chiralpak AD-H column resolved enantiomers with a resolution factor of 2.1.
Challenges in Process Optimization
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is being investigated for its potential as a therapeutic agent due to its bioactive properties. It has shown promise in the following areas:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific protein kinases, including glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cellular processes such as metabolism and cell proliferation. Inhibition of GSK-3β has been linked to neuroprotective effects and potential treatments for neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Research indicates that this compound can reduce apoptosis in neuronal cells under stress conditions, suggesting its potential in treating neurodegenerative disorders.
Organic Synthesis
As a chiral building block, this compound is utilized in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired biological activities .
The compound's structure allows it to interact with various molecular targets, potentially modulating their activity. This interaction is crucial for understanding its therapeutic applications and guiding drug design efforts .
Alzheimer's Disease Models
In preclinical studies involving Alzheimer's disease models, compounds structurally similar to this compound have demonstrated the ability to reduce amyloid-beta aggregation and improve cognitive function. These findings highlight the compound's potential as a therapeutic agent in neurodegenerative disorders.
Cancer Research
Analogous compounds have been evaluated for their anticancer properties. Certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating broader applications in oncology .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s primary distinguishing feature is the pyrrolidine ring (5-membered) substituted at the 3-position. This contrasts with analogs bearing piperidine rings (6-membered) or aromatic substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide and Analogs
Key Observations:
Ring Size and Flexibility :
- The target compound’s pyrrolidine ring (5-membered) offers reduced steric hindrance and increased rigidity compared to piperidine (6-membered) analogs . This may enhance binding to compact enzymatic pockets.
- The 4-hydroxy-pyrrolidin substituent in the DPP-IV inhibitor () demonstrates how hydroxylation can modulate solubility and target affinity .
Phenyl-butyryl moieties () enhance hydrophobicity and enzyme inhibition, critical for DPP-IV targeting .
Stereochemical Impact :
- The (S)-configuration in the target compound and ’s analog may influence chiral recognition in biological systems, affecting receptor binding or transport mechanisms .
Q & A
Q. What synthetic strategies are optimal for preparing (S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide with high enantiomeric purity?
Stereoselective synthesis is critical. A two-step approach is often employed: (1) coupling of a chiral amino acid derivative (e.g., L-alanine) with 1-methyl-pyrrolidin-3-amine under peptide-coupling conditions (e.g., HATU/DIPEA in DMF), followed by (2) N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) . Chiral HPLC or capillary electrophoresis should validate enantiomeric excess (>98%). Solvent choice (e.g., ethanol or THF) and temperature control (0–5°C) during coupling can minimize racemization .
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
Use a combination of:
- NMR : H and C NMR to confirm methyl group positions (δ 2.2–3.0 ppm for N-methyl) and pyrrolidine ring conformation.
- Circular Dichroism (CD) : To verify the (S)-configuration at the chiral center.
- X-ray Crystallography : For absolute stereochemical assignment if crystalline derivatives are obtainable .
- Mass Spectrometry (HRMS) : To confirm molecular weight (CHNO; theoretical MW: 199.17 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific hazard data for this compound is limited, structural analogs suggest:
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods during synthesis or weighing.
- Storage : In airtight containers at –20°C, away from light.
Refer to SDS of structurally similar amines (e.g., (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide) for emergency measures .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s bioactivity in receptor-binding assays?
The 3D arrangement of the pyrrolidine ring affects binding to targets like σ receptors or monoamine transporters. Molecular docking studies suggest that the (S)-configuration at the pyrrolidine C3 position enhances hydrophobic interactions with receptor pockets. Compare activity of (S) vs. (R) enantiomers using radioligand displacement assays (e.g., H-DTG for σ receptors) . Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to study steric effects on binding affinity .
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
Contradictory stability profiles (e.g., hydrolysis at acidic vs. basic pH) require:
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1–3) and NaOH (0.1 M, pH 10–12) at 37°C for 24–72 hours.
- LC-MS/MS : Identify degradation products (e.g., propionic acid derivatives from amide cleavage).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .
Q. How can researchers optimize experimental design to mitigate sample degradation during long-term bioactivity studies?
Q. What computational approaches predict the compound’s ADMET properties for in vivo studies?
- In Silico Tools : SwissADME or pkCSM to estimate permeability (LogP ≈ 1.5), CYP450 inhibition, and bioavailability.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models.
- Toxicity Prediction : ProTox-II to flag potential hepatotoxicity risks .
Methodological Challenges & Solutions
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Step 1 : Verify reagent purity (e.g., amine starting material >95% by HPLC).
- Step 2 : Optimize coupling agents (switch from HATU to PyBOP if racemization occurs).
- Step 3 : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .
3.2 Interpreting conflicting bioactivity data across cell lines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
